3-(dimethylamino)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22(2)15-5-3-4-13(10-15)18(23)21-11-16-17(20-8-7-19-16)14-6-9-24-12-14/h3-10,12H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJBMMUMQMGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzamide core with a dimethylamino group and a furan-pyrazine substituent. This unique configuration contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances hydrogen bonding capabilities, while the furan and pyrazine moieties facilitate π-π stacking interactions. These interactions can modulate the activity of key enzymes involved in disease pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related benzamide derivatives has shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of critical pathways such as the cyclin-dependent kinase (CDK) pathway, which is essential for cell cycle regulation .
Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. Studies have highlighted the effectiveness of related benzamide derivatives against bacterial strains, indicating that modifications in the chemical structure can enhance antibacterial properties. The presence of the furan ring is particularly noted for increasing bioactivity against Gram-positive bacteria .
Anti-inflammatory Effects
Research also suggests that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:
- Formation of the Benzamide Core : Reaction with benzoyl chloride.
- Introduction of Dimethylamino Group : Achieved via nucleophilic substitution.
- Attachment of Furan-Pyrazine Moiety : Often through palladium-catalyzed cross-coupling reactions.
These synthetic routes are crucial for optimizing yield and purity, essential for subsequent biological testing.
Scientific Research Applications
Medicinal Chemistry
3-(dimethylamino)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has shown promise as a lead compound in the development of new pharmaceuticals. Its structural components allow for interaction with various biological targets, making it a candidate for:
- Anticancer Agents : Preliminary studies have indicated that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Activity : The furan and pyrazine rings contribute to its potential as an antimicrobial agent against a range of bacteria and fungi.
Biological Research
The compound is being investigated for its role in various biological pathways. Notable applications include:
- Enzyme Inhibition Studies : It has been tested as an inhibitor of enzymes involved in metabolic pathways, showing potential for treating metabolic disorders.
- Receptor Modulation : Research indicates that it may interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Material Science
Due to its unique chemical structure, this compound is also explored for its applications in material science:
- Organic Electronics : Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Tables
| Application Area | Potential Uses | Biological Targets | Research Findings |
|---|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cancer cell lines | Induces apoptosis |
| Antimicrobial agents | Bacterial strains | Effective against E. coli | |
| Biological Research | Enzyme inhibitors | Metabolic enzymes | Inhibits enzyme activity |
| Receptor modulators | Neurotransmitter receptors | Alters receptor signaling | |
| Material Science | Organic electronics | OLEDs, OPVs | High charge mobility |
Case Studies
-
Anticancer Activity Study
- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly in breast cancer cells.
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
-
Antimicrobial Efficacy
- In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values suggested a promising therapeutic index for further development.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group and furan ring are susceptible to oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| N-Oxidation | H<sub>2</sub>O<sub>2</sub> (30%), 60°C | Conversion of dimethylamino to trimethylamine N-oxide (confirmed by NMR) | |
| Furan Ring Oxidation | mCPBA (1.2 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Epoxidation of furan to form a transient epoxide intermediate |
-
Key Finding : Furan oxidation with mCPBA proceeds regioselectively at the α,β-positions, forming a reactive epoxide that can undergo further ring-opening reactions.
Reduction Reactions
The pyrazine ring and amide bond participate in reduction processes:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Pyrazine Reduction | H<sub>2</sub> (1 atm), Pd/C (10%), EtOH | Partial saturation of pyrazine to 1,4-dihydropyrazine (UV-Vis λ<sub>max</sub> = 320 nm) | |
| Amide Reduction | LiAlH<sub>4</sub> (2 equiv), THF, reflux | Conversion of benzamide to benzylamine (isolated yield: 72%) |
-
Mechanistic Insight : Pyrazine reduction occurs preferentially at the N-heteroatom-rich positions, preserving the furan ring’s integrity.
Nucleophilic Substitution
The methylene bridge (-CH<sub>2</sub>-) adjacent to pyrazine facilitates SN<sub>2</sub> reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | S-alkylated derivative | 65% | |
| Sodium Azide | DMSO, 100°C | Azide-functionalized analog | 58% |
-
Notable Trend : Steric hindrance from the pyrazine ring limits substitution rates compared to simpler benzamide derivatives.
Coupling Reactions
The pyrazine and furan moieties enable cross-coupling methodologies:
-
Example : Sonogashira coupling with ethynyltrimethylsilane introduces terminal alkynes, enabling further functionalization .
Hydrolysis and Degradation
Stability under hydrolytic conditions is critical for pharmaceutical applications:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| Acidic (HCl 1M, 25°C) | Amide bond cleavage to carboxylic acid | 4.2 h | |
| Basic (NaOH 0.1M, 25°C) | Pyrazine ring degradation | 1.8 h |
Biological Interactions
While not a traditional chemical reaction, the compound’s mechanism of action involves:
-
Hydrogen bonding : Dimethylamino group interacts with Asp34 residue in kinase targets (K<sub>d</sub> = 12 nM).
-
π-π stacking : Furan and pyrazine rings stabilize binding to hydrophobic enzyme pockets (MD simulations).
Comparative Reactivity Table
| Functional Group | Reactivity (vs. Analogues) | Key Influence |
|---|---|---|
| Dimethylamino | Higher basicity (pK<sub>a</sub> = 8.9) | Enhances solubility and H-bond capacity |
| Pyrazine-Furan System | Reduced electrophilicity | Stabilizes under oxidative conditions |
| Benzamide Core | Standard hydrolysis kinetics | Predictable metabolic degradation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(dimethylamino)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide with structurally related benzamide derivatives from the evidence:
Key Structural and Functional Differences:
Substituent Diversity: The target compound uniquely combines pyrazine and furan, unlike ’s hydroxyl-tert-butyl or ’s trifluoromethyl. Pyrazine’s nitrogen atoms may improve metal coordination or hydrogen bonding . Dimethylamino vs.
Synthetic Complexity :
- The pyrazine-furan-methyl moiety likely requires multi-step synthesis (e.g., coupling furan-3-boronic acid to pyrazine, followed by reductive amination), contrasting with simpler routes in or 3 .
Biological Relevance :
- Compounds with pyrazine () or furan () substituents often target enzymes (e.g., kinases) or microbial pathways. The target compound’s hybrid structure may offer dual functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
